molecular formula C10H18O2 B14389168 Cyclopropylmethyl 2-ethylbutanoate CAS No. 90095-15-1

Cyclopropylmethyl 2-ethylbutanoate

Katalognummer: B14389168
CAS-Nummer: 90095-15-1
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: DVFQOISGYGQQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylmethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 2-ethylbutanoate can be achieved through esterification reactions. One common method involves the reaction of cyclopropylmethanol with 2-ethylbutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclopropylmethyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Cyclopropylmethyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.

    Cyclopropylmethyl propanoate: Contains a propanoate group instead of 2-ethylbutanoate.

    Cyclopropylmethyl butanoate: Features a butanoate group instead of 2-ethylbutanoate.

Uniqueness

Cyclopropylmethyl 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate moiety, which imparts distinct chemical and physical properties compared to other similar esters

Eigenschaften

CAS-Nummer

90095-15-1

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

cyclopropylmethyl 2-ethylbutanoate

InChI

InChI=1S/C10H18O2/c1-3-9(4-2)10(11)12-7-8-5-6-8/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

DVFQOISGYGQQOG-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)OCC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.